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molecular formula C9H9F4N B8430303 4-(2-Fluoroethyl)-3-(trifluoromethyl)aniline

4-(2-Fluoroethyl)-3-(trifluoromethyl)aniline

Cat. No. B8430303
M. Wt: 207.17 g/mol
InChI Key: JOQPCMCWSQWXTL-UHFFFAOYSA-N
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Patent
US08299252B2

Procedure details

[4-(2-Fluoroethyl)-3-(trifluoromethyl)phenyl]carbamic acid benzyl ester (194 mg, 0.8 mmol) was dissolved in methanol (4 mL), and palladium carbon (10%, 45 mg) was added thereto. The resulting mixture was stirred under hydrogen atmosphere at room temperature for 3 hours. The catalyst was removed by filtration to give 4-(2-fluoroethyl)-3-(trifluoromethyl)aniline (49 mg, 29%) as a light-yellow oil.
Name
[4-(2-Fluoroethyl)-3-(trifluoromethyl)phenyl]carbamic acid benzyl ester
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
45 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][F:19])=[C:13]([C:20]([F:23])([F:22])[F:21])[CH:12]=1)C1C=CC=CC=1>CO.[C].[Pd]>[F:19][CH2:18][CH2:17][C:14]1[CH:15]=[CH:16][C:11]([NH2:10])=[CH:12][C:13]=1[C:20]([F:21])([F:22])[F:23] |f:2.3|

Inputs

Step One
Name
[4-(2-Fluoroethyl)-3-(trifluoromethyl)phenyl]carbamic acid benzyl ester
Quantity
194 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)CCF)C(F)(F)F)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
45 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under hydrogen atmosphere at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FCCC1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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